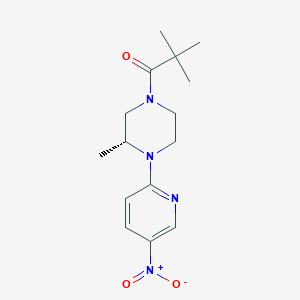

(R)-2,2-Dimethyl-1-(3-methyl-4-(5-nitropyridin-2-yl)piperazin-1-yl)propan-1-one

Beschreibung

(R)-2,2-Dimethyl-1-(3-methyl-4-(5-nitropyridin-2-yl)piperazin-1-yl)propan-1-one (CAS: 1956437-90-3) is a chiral piperazine derivative with a molecular formula of C15H22N4O3 and a molecular weight of 306.36 g/mol . It is supplied as a research-grade compound with >97% purity and is stored at 2–8°C to maintain stability. Its stereochemistry (R-configuration) is critical for interactions with chiral biological targets .

Eigenschaften

Molekularformel |

C15H22N4O3 |

|---|---|

Molekulargewicht |

306.36 g/mol |

IUPAC-Name |

2,2-dimethyl-1-[(3R)-3-methyl-4-(5-nitropyridin-2-yl)piperazin-1-yl]propan-1-one |

InChI |

InChI=1S/C15H22N4O3/c1-11-10-17(14(20)15(2,3)4)7-8-18(11)13-6-5-12(9-16-13)19(21)22/h5-6,9,11H,7-8,10H2,1-4H3/t11-/m1/s1 |

InChI-Schlüssel |

WMZMLZMURWFPDM-LLVKDONJSA-N |

Isomerische SMILES |

C[C@@H]1CN(CCN1C2=NC=C(C=C2)[N+](=O)[O-])C(=O)C(C)(C)C |

Kanonische SMILES |

CC1CN(CCN1C2=NC=C(C=C2)[N+](=O)[O-])C(=O)C(C)(C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-2,2-Dimethyl-1-(3-methyl-4-(5-nitropyridin-2-yl)piperazin-1-yl)propan-1-one typically involves multi-step organic reactions. The process begins with the preparation of the piperazine ring, followed by the introduction of the nitropyridine group. The final step involves the addition of the propan-1-one moiety under controlled conditions to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Analyse Chemischer Reaktionen

Reaktionstypen

Diese Verbindung kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Nitropyridin-Gruppe kann unter bestimmten Bedingungen oxidiert werden.

Reduktion: Die Nitrogruppe kann zu einem Amin reduziert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder katalytische Hydrierung.

Substitution: Nucleophile Substitutionsreaktionen unter Verwendung von Reagenzien wie Alkylhalogeniden oder Acylchloriden.

Hauptprodukte

Die Hauptprodukte, die bei diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise würde die Reduktion der Nitrogruppe ein Amin-Derivat ergeben, während Substitutionsreaktionen verschiedene funktionelle Gruppen an den Piperazinring einführen könnten.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von (R)-2,2-Dimethyl-1-(3-Methyl-4-(5-Nitropyridin-2-yl)piperazin-1-yl)propan-1-on beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Nitropyridin-Gruppierung kann mit Enzymen oder Rezeptoren interagieren, während der Piperazinring die Bindung an biologische Makromoleküle erleichtern könnte. Die genauen Pfade und Zielstrukturen hängen von der spezifischen Anwendung und dem Kontext der Verwendung ab.

Wirkmechanismus

The mechanism of action of ®-2,2-Dimethyl-1-(3-methyl-4-(5-nitropyridin-2-yl)piperazin-1-yl)propan-1-one involves its interaction with specific molecular targets. The nitropyridine moiety may interact with enzymes or receptors, while the piperazine ring could facilitate binding to biological macromolecules. The exact pathways and targets would depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

The compound’s structural analogues differ primarily in substituents on the piperazine ring and stereochemistry. Key comparisons include:

Table 1: Structural and Physicochemical Comparison

Key Differences and Implications

Trifluoromethylphenyl derivatives (e.g., MK22) share electron-withdrawing properties but differ in steric bulk, which may alter target selectivity .

Stereochemistry :

- The R-configuration in the target compound and 909409-91-2 contrasts with the S-isomer (1419100-97-2), which may exhibit divergent pharmacokinetics or receptor affinities due to chiral recognition in biological systems .

Physicochemical Properties: The target compound’s higher molecular weight (306.36 vs. 170–184 g/mol for simpler analogues) and nitro group may reduce solubility compared to unsubstituted piperazines.

Synthetic Complexity :

- The nitro-pyridine substituent requires specialized coupling reactions (e.g., palladium-catalyzed cross-coupling), whereas analogues like 155295-47-9 are synthesized via simpler amidation or alkylation routes .

Biologische Aktivität

(R)-2,2-Dimethyl-1-(3-methyl-4-(5-nitropyridin-2-yl)piperazin-1-yl)propan-1-one is a chiral organic compound with the molecular formula CHNO and a molecular weight of 306.36 g/mol. The compound features a piperazine moiety and a nitropyridine group, both of which are significant for its biological activity and potential therapeutic applications. This article reviews the biological activity of this compound, including its mechanism of action, therapeutic potential, and relevant case studies.

The compound's structure includes:

- Chiral Center : Contributes to its stereoisomerism.

- Functional Groups : Includes a ketone and amine, which influence its reactivity and biological interactions.

Biological Activity

Research indicates that (R)-2,2-Dimethyl-1-(3-methyl-4-(5-nitropyridin-2-yl)piperazin-1-yl)propan-1-one exhibits several notable biological activities:

Antitumor Activity

Studies have shown that compounds similar to (R)-2,2-Dimethyl-1-(3-methyl-4-(5-nitropyridin-2-yl)piperazin-1-yl)propan-1-one possess antitumor properties. For instance, compounds with nitro groups have been linked to significant cytotoxic effects against various cancer cell lines. In particular, the presence of the nitropyridine moiety may enhance the compound's ability to inhibit tumor growth.

The proposed mechanisms through which this compound exerts its biological effects include:

- DNA Binding : Similar compounds have demonstrated the ability to bind to DNA, inhibiting DNA-dependent enzymes, which is critical in cancer therapeutics.

- Receptor Interaction : Studies on binding affinity to various biological targets are essential for understanding its therapeutic potential.

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxicity of (R)-2,2-Dimethyl-1-(3-methyl-4-(5-nitropyridin-2-yl)piperazin-1-yl)propan-1-one against different cancer cell lines. For example:

| Cell Line | IC50 (µM) | Notes |

|---|---|---|

| A549 | 6.26 | High activity observed |

| HCC827 | 20.46 | Moderate activity |

| NCI-H358 | 16.00 | Moderate activity |

These findings suggest that while the compound shows promise as an antitumor agent, further optimization is required to improve selectivity and reduce toxicity in normal cells.

Structure Activity Relationship (SAR)

A comparative analysis with structurally similar compounds reveals insights into the biological activity:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-Methylpiperazine derivative | Contains piperazine ring | Lacks nitropyridine group |

| 5-Nitropyridine derivative | Contains nitro group on pyridine | No piperazine attachment |

| Dimethylpropanone analog | Similar ketone structure | Different substituents on nitrogen |

The unique combination of functional groups in (R)-2,2-Dimethyl-1-(3-methyl-4-(5-nitropyridin-2-yl)piperazin-1-yl)propan-1-one contributes to its distinct biological profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.